3-(Iodomethyl)-2,3-dihydro-1-benzofuran
Overview
Description
3-(Iodomethyl)-2,3-dihydro-1-benzofuran is an organic compound that belongs to the class of benzofurans It is characterized by the presence of an iodomethyl group attached to the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Iodomethyl)-2,3-dihydro-1-benzofuran typically involves the iodination of a suitable precursor. One common method is the iodination of 2,3-dihydro-1-benzofuran using iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or acetonitrile at room temperature. The reaction proceeds via the formation of an intermediate, which then undergoes substitution to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Iodomethyl)-2,3-dihydro-1-benzofuran can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding methyl derivative using reducing agents like lithium aluminum hydride.
Substitution: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or cyanides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Sodium periodate, manganese dioxide, periodic acid in vanadium pentoxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, cyanides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Methyl derivatives.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
3-(Iodomethyl)-2,3-dihydro-1-benzofuran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can be employed in cross-coupling reactions and other organic transformations.
Biology: Potential use in the development of biologically active compounds. It can serve as a building block for the synthesis of pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential therapeutic properties. It may be used in the design of new drugs targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, including polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of 3-(Iodomethyl)-2,3-dihydro-1-benzofuran depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism of action would be related to its interaction with molecular targets such as enzymes or receptors. The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
3-(Iodomethyl)-2,3-dihydro-1-benzofuran can be compared with other similar compounds such as:
- 2-(Iodomethyl)-2,3-dihydro-1-benzofuran
- 3-(Bromomethyl)-2,3-dihydro-1-benzofuran
- 3-(Chloromethyl)-2,3-dihydro-1-benzofuran
Uniqueness
The presence of the iodomethyl group in this compound makes it more reactive in certain chemical reactions compared to its bromomethyl or chloromethyl analogs. Iodine is a better leaving group, which facilitates nucleophilic substitution reactions. This unique property can be exploited in various synthetic applications to achieve higher yields and selectivity.
Properties
IUPAC Name |
3-(iodomethyl)-2,3-dihydro-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,7H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYVNSZLKXZJCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376691 | |
Record name | 3-(Iodomethyl)-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78739-83-0 | |
Record name | 3-(Iodomethyl)-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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